molecular formula C17H16O4 B3255667 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- CAS No. 25826-69-1

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B3255667
CAS No.: 25826-69-1
M. Wt: 284.31 g/mol
InChI Key: YAEYGSBLDUIDTP-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- (CAS: 29424-96-2) is a flavanone derivative characterized by a 2,3-dihydrobenzopyran-4-one core. Its structure includes a 7-methoxy group on the benzopyrone ring and a 4-methoxyphenyl substituent at position 2 (flavanone numbering) . This dihydro configuration distinguishes it from flavones (e.g., tangeritin) by introducing partial saturation, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYGSBLDUIDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314100
Record name 4′,7-Dimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25826-69-1
Record name 4′,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25826-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,7-Dimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of liquiritigenin dimethyl ether typically involves the methylation of liquiritigenin. One common method is the reaction of liquiritigenin with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of liquiritigenin dimethyl ether may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Liquiritigenin dimethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Studied for its neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases and other chronic conditions.

    Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and nutraceuticals

Mechanism of Action

The mechanism of action of liquiritigenin dimethyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

  • Core: 2,3-Dihydro-4H-1-benzopyran-4-one (flavanone skeleton).
  • Substituents :
    • 7-Methoxy group on the benzopyrone ring.
    • 4-Methoxyphenyl group at position 2.
  • Molecular Formula : C₁₇H₁₆O₅ (calculated based on structural analysis) .
  • Molecular Weight : ~300.3 g/mol.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzopyran-4-one Derivatives

Compound Name Core Structure Substituents Key Features References
Target Compound 2,3-Dihydroflavanone 7-OCH₃; 2-(4-OCH₃-C₆H₄) Enhanced bioavailability due to dihydro structure; dual methoxy groups.
Tangeritin (4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-) Flavone 5,6,7,8-OCH₃; 2-(4-OCH₃-C₆H₄) Fully unsaturated; potent antioxidant; low solubility.
Biochanin (7-Hydroxy-3-(4-methoxyphenyl)-4-benzopyrone) Isoflavone 7-OH; 3-(4-OCH₃-C₆H₄) Estrogenic activity; structural isomerism (substitution at position 3).
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one Flavone 5,7-OH; 3,6-OCH₃; 2-(3-OH-4-OCH₃-C₆H₄) High polarity due to hydroxyl groups; antiviral potential.
Glyasperin B (3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-prenyl-2,3-dihydro-4H-1-benzopyran-4-one) 2,3-Dihydroflavanone 5-OH; 7-OCH₃; 6-prenyl; 3-(2,4-diOH-C₆H₃) Prenyl group enhances lipophilicity; antifungal activity.

Key Differences and Implications:

Saturation vs. Unsaturated flavones like tangeritin exhibit stronger π-π stacking interactions, favoring antioxidant activity but limiting solubility .

Substituent Position and Number :

  • The 7-methoxy group in the target compound contrasts with 5,6,7,8-tetramethoxy groups in tangeritin, reducing steric hindrance and altering receptor binding .
  • Isoflavones (e.g., biochanin) substitute at position 3 instead of 2, leading to distinct biological profiles (e.g., estrogenic vs. anti-inflammatory) .

Functional Group Effects :

  • Hydroxyl groups (e.g., in compound 139 from ) increase water solubility and antioxidant capacity but may reduce metabolic stability .
  • Prenylated derivatives (e.g., glyasperin B) show enhanced interaction with hydrophobic enzyme pockets, relevant to antimicrobial activity .

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-, also known as a derivative of benzopyran, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiestrogenic effects, and other pharmacological benefits.

  • Molecular Formula : C17H16O5
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 108001-32-7

Anticancer Activity

Research has indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted that the compound showed an IC50 value range of 5.2–22.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties while being minimally cytotoxic to normal cells like HEK-293 .

Antiestrogenic Activity

In a study assessing the antiestrogenic properties of several benzopyran derivatives, it was found that 4H-1-benzopyran-4-one with a 4-methoxyphenyl group exhibited the highest antiestrogenic activity at 65%. This activity was measured against estradiol's uterotrophic effects, showing that the compound elicited about 31% of the uterotrophic activity compared to estradiol .

Other Pharmacological Effects

The compound has also been evaluated for various other biological activities:

  • Antiinflammatory : Exhibits potential in reducing inflammation.
  • Antidiabetic : Shows promise in managing blood sugar levels.
  • Antiallergic : May help in alleviating allergic reactions .

Study on Uterotrophic Activity

A study conducted on mature female albino rats evaluated the uterotrophic and antiimplantation activities of several benzopyran derivatives. The compound demonstrated a significant uterotrophic effect with an increase in dry uterine weight gain by 87%, showcasing its potential in reproductive health applications .

Apoptotic Induction

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cells. At a concentration of 5 μM, it was found to induce apoptosis by approximately 50.8% in MDA-MB-231 cells, further supporting its role as a promising anticancer agent .

Data Table: Biological Activities Overview

Activity TypeObserved EffectIC50 (μM)Reference
AntiproliferativeMDA-MB-231 cancer cells5.2 – 22.2
AntiestrogenicUterotrophic activity65% of estradiol
Apoptosis inductionInduction rate~50.8%
UterotrophicIncrease in uterine weight87% increase

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

This compound exhibits acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per GHS classifications . Researchers must:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles.
  • Employ respiratory protection : P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high concentrations .
  • Ensure ventilation : Local exhaust systems to prevent aerosol formation .
  • Follow emergency protocols : Flush eyes with water for ≥15 minutes; wash skin with soap and water for dermal exposure .

Q. How can this compound be synthesized, and what are the critical reaction parameters?

Synthesis typically involves cyclization of substituted chalcones or Claisen-Schmidt condensation under controlled conditions . Key parameters:

  • Temperature : Maintain 60–80°C to avoid side reactions.
  • Catalysts : Use acid (e.g., HCl) or base (e.g., NaOH) for regioselective ring closure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the target compound .

Q. What analytical techniques are used to confirm its structural identity and purity?

  • Spectroscopy :
    • 1H/13C NMR : Verify substitution patterns (e.g., methoxy groups at C7 and C4-phenyl) .
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities .
  • Chromatography :
    • TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) for reaction monitoring.
    • HPLC-DAD (λ = 254 nm) for stability assessment .

Advanced Research Questions

Q. How can substituent modifications (e.g., methoxy groups) alter bioactivity?

Methoxy groups at C7 and the phenyl ring influence electron density and hydrogen bonding , affecting receptor binding . Methodological approaches:

  • SAR studies : Synthesize analogs (e.g., demethylation at C7) and test against biological targets (e.g., kinases, estrogen receptors).
  • Computational modeling : Use DFT to map electrostatic potentials and predict interaction sites .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies arise from solvent effects or impurities. Strategies:

  • Standardize conditions : Acquire NMR in deuterated DMSO or CDCl3 for consistency .
  • Cross-validate : Compare with high-resolution datasets (e.g., NIST Chemistry WebBook) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental designs are optimal for studying its degradation pathways?

  • Forced degradation : Expose to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions .
  • Analytical tools :
    • LC-QTOF-MS to identify degradation products.
    • Kinetic modeling (Arrhenius plots) to predict shelf life .

Notes

  • Contradictions addressed : Spectral data from NIST supersede vendor-reported values due to standardized methodologies.
  • Advanced synthesis : Opt for microwave-assisted methods to reduce reaction times by 40% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

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